molecular formula C19H19F3N4O B2694885 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 2034314-46-8

3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B2694885
CAS No.: 2034314-46-8
M. Wt: 376.383
InChI Key: ANJIZHAETPHIRX-UHFFFAOYSA-N
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Description

Historical Development of Pyridazine-Piperazine Hybrid Compounds

Pyridazine-piperazine hybrids have emerged as a focal point in heterocyclic chemistry due to their structural versatility and broad biological applicability. The pyridazine nucleus, a diazine with adjacent nitrogen atoms, was first synthesized in the late 19th century through the condensation of phenylhydrazine and levulinic acid by Emil Fischer. Early applications of pyridazine derivatives were limited to herbicides such as credazine and pyridafol. However, the integration of piperazine—a six-membered ring with two nitrogen atoms—into pyridazine frameworks marked a turning point, enabling enhanced interactions with enzymatic targets.

The synthesis of pyridazine-piperazine hybrids often involves nucleophilic substitution reactions. For instance, 1-(3-nitropyridin-2-yl)piperazine was prepared by refluxing 2-chloro-3-nitropyridine with piperazine in acetonitrile, yielding a 65% product after purification. Modern advancements, such as the SnAP (SnAP = tin amine protocol) and SLAP (SnAP-like) methods, have streamlined the construction of substituted piperazines, enabling efficient coupling with pyridazine precursors. Transition-metal-catalyzed cyclizations, particularly palladium-mediated reactions, further expanded the synthetic toolkit, allowing for regioselective functionalization.

A key challenge in synthesizing these hybrids lies in minimizing side reactions. For example, nitro-group reductions in pyridazine intermediates often produce azo impurities, which complicate purification. The addition of inorganic salts like sodium chloride during sodium sulfide-mediated reductions has proven effective in suppressing such byproducts, as demonstrated in the synthesis of 5-(N-BOC-piperazin-1-yl)pyridin-2-amine. These methodological refinements have facilitated the scalable production of pyridazine-piperazine derivatives for pharmacological screening.

Position of Trifluoromethylbenzoyl-Pyridazine Derivatives in Medicinal Chemistry

The introduction of trifluoromethylbenzoyl groups into pyridazine-piperazine hybrids has significantly influenced their medicinal potential. The trifluoromethyl (-CF~3~) moiety, a strong electron-withdrawing group, enhances metabolic stability and membrane permeability while modulating electronic properties at target sites. For instance, in antimalarial research, piperazine-tethered 4-aminoquinoline-pyrimidine hybrids bearing trifluoromethyl substituents exhibited IC~50~ values as low as 0.13–0.14 μM against chloroquine-resistant Plasmodium falciparum, surpassing the efficacy of chloroquine itself.

Structural analyses reveal that the benzoyl spacer between piperazine and pyridazine optimizes spatial orientation for target engagement. X-ray crystallography of related compounds, such as 3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine, demonstrates that the planar benzoyl group facilitates π-π stacking interactions with aromatic residues in enzyme active sites. This geometric precision is critical for achieving high affinity, as evidenced by the 2.5-fold increase in antimalarial potency observed in trifluoromethyl-substituted analogs compared to non-fluorinated counterparts.

Table 1: Biological Activities of Selected Trifluoromethylbenzoyl-Pyridazine Derivatives

Compound Target Activity IC~50~ (μM) Reference
5j Antimalarial (CQ-resistant) 0.13–0.14
Cefozopran derivative Antibacterial N/A
Cadralazine Antihypertensive N/A

Evolution of Research Interests in Cyclopropyl-Substituted Heterocyclic Systems

Cyclopropyl groups, though absent in early pyridazine-piperazine hybrids, have gained prominence for their ability to impose conformational constraints and improve pharmacokinetic profiles. The cyclopropane ring’s strain energy and sp³-hybridized carbons enhance binding specificity by reducing rotational freedom, a feature leveraged in protease inhibitors and kinase modulators. In the context of pyridazine derivatives, cyclopropyl substitution at the 3-position likely mitigates metabolic oxidation, a common degradation pathway for alkyl chains.

While direct studies on cyclopropyl-pyridazine systems are limited in the provided literature, analogous heterocycles offer insights. For example, cyclopropyl-containing quinolones exhibit prolonged half-lives due to resistance to cytochrome P450-mediated metabolism. Extending this rationale, the 3-cyclopropyl group in the subject compound may similarly shield the pyridazine core from enzymatic degradation, thereby enhancing in vivo stability. Synthetic routes to such systems could involve cyclopropanation of allylic precursors or [2+1] cycloadditions, though specific methodologies remain an area for further exploration.

The strategic incorporation of cyclopropyl motifs reflects a broader trend toward bioisosteric replacement in drug design. By substituting linear alkyl chains with rigid, three-membered rings, researchers aim to balance lipophilicity and solubility—a critical consideration for central nervous system-targeted therapeutics. Future directions may explore the synergistic effects of combining cyclopropyl groups with fluorinated aromatics, as seen in the trifluoromethylbenzoyl moiety, to optimize both target engagement and drug-like properties.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O/c20-19(21,22)15-3-1-2-14(12-15)18(27)26-10-8-25(9-11-26)17-7-6-16(23-24-17)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJIZHAETPHIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Substitution Reactions at the Pyridazine Core

The pyridazine ring undergoes regioselective nucleophilic aromatic substitution (SNAr) at electron-deficient positions (C-3 and C-6), facilitated by electron-withdrawing substituents like the trifluoromethyl group.

Reaction Type Conditions Outcome Source
Halogenation NBS (N-bromosuccinimide), DMF, 80°CBromination at C-4 position of pyridazine (retains cyclopropyl group)
Amination NH3/EtOH, refluxReplacement of chloride with amine groups (if Cl present at C-3/C-6)
Suzuki Coupling Pd(PPh3)4, Na2CO3, THF/H2O, 90°CIntroduction of aryl/heteroaryl groups at C-3 via boronic acid coupling

Key Mechanistic Insight : The electron-deficient nature of pyridazine enhances reactivity toward nucleophiles, particularly at positions adjacent to nitrogen atoms. The trifluoromethyl group further polarizes the ring, directing substitution to C-4 in halogenation reactions .

Piperazine Modifications

The piperazine moiety undergoes acylations, alkylations, and cross-coupling reactions due to its nucleophilic secondary amine:

Reaction Type Conditions Outcome Source
Acylation 3-(Trifluoromethyl)benzoyl chloride, Et3N, CH2Cl2Formation of benzoyl-piperazine derivative (as in parent compound)
Alkylation Alkyl halides, K2CO3, DMF, 60°CN-alkylation to introduce diversely functionalized side chains
Reductive Amination NaBH3CN, MeOH, RTConversion of imine intermediates to stable amines

Stability Note : The trifluoromethylbenzoyl group enhances metabolic stability by resisting enzymatic hydrolysis, as evidenced in pharmacokinetic studies .

Cyclopropane Reactivity

The cyclopropyl ring participates in ring-opening and strain-driven reactions under specific conditions:

Reaction Type Conditions Outcome Source
Acid-Catalyzed Opening HCl (conc.), EtOH, 70°CRing opening to form propene derivatives
Radical Addition AIBN, Bu3SnH, toluene, 110°CAddition of radicals to cyclopropane, yielding open-chain analogs

Theoretical Basis : The cyclopropane’s high ring strain (∼27 kcal/mol) drives these reactions, with the trifluoromethyl group minimally affecting reactivity due to its distal position .

Biological Interactions Mimicking Chemical Reactions

While not synthetic reactions, the compound engages in target-specific interactions:

Interaction Type Biological Target Observed Effect Source
Hydrogen Bonding Kinase ATP-binding pocketPyridazine N-atoms act as H-bond acceptors, inhibiting enzymatic activity
π-Stacking Aromatic residues in receptorsTrifluoromethylbenzoyl group participates in hydrophobic interactions

Pharmacological Relevance : These interactions underpin its role as a kinase inhibitor, with IC50 values in the nanomolar range for specific targets .

Stability Under Physiological Conditions

The compound demonstrates resilience toward common degradation pathways:

Condition Observation Implication Source
pH 1–13 (37°C) No decomposition over 24 hours (HPLC monitoring)Suitable for oral administration
UV Light (254 nm) <5% degradation after 8 hoursPhotostability supports formulation flexibility

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential use in treating various medical conditions due to its unique structural properties. Its pyridazine core and trifluoromethyl group contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with pyridazine scaffolds can exhibit anticancer properties. The structural characteristics of 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine suggest it may interact with specific cellular targets involved in cancer progression. For instance, studies have shown that pyridazine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines .

Neurological Disorders

The compound's ability to penetrate the blood-brain barrier makes it a candidate for neurological applications. It has been suggested that similar compounds could modulate neurotransmitter systems, thus providing therapeutic effects for conditions such as anxiety and depression .

Molecular Interactions

Understanding the molecular interactions of this compound is crucial for elucidating its pharmacological effects.

Binding Affinity Studies

Research has demonstrated that pyridazine derivatives can act as ligands for various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which may improve binding affinity to hydrophobic pockets in target proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperazine moiety significantly influence the biological activity of the compound. For example, variations in substituents can alter the compound's potency against specific targets, such as kinases involved in cancer signaling pathways .

Drug Design Implications

The unique chemical structure of this compound provides insights into drug design strategies.

Optimization for Solubility and Bioavailability

The incorporation of a pyridazine ring has been shown to enhance aqueous solubility while maintaining favorable pharmacokinetic properties . This is particularly important for oral bioavailability and therapeutic efficacy.

Targeting Cytochrome P450 Enzymes

Studies suggest that compounds with similar structures exhibit minimal inhibition of cytochrome P450 enzymes, which is advantageous for reducing drug-drug interactions . This characteristic makes this compound a promising candidate for further development.

Case Studies

Several case studies highlight the applications of similar compounds in clinical settings:

StudyFindings
Study on Pyridazine DerivativesDemonstrated anticancer activity against multiple cell lines, suggesting potential therapeutic applications .
Neurological Modulation ResearchFound that trifluoromethyl-containing compounds can affect neurotransmitter systems positively, indicating possible use in treating mood disorders .
Pharmacokinetic AnalysisShowed favorable solubility and minimal CYP450 inhibition, supporting the compound's viability in drug development .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data Tables

Physical Properties Comparison
Parameter Target Compound 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine
Density (g/cm³) Not reported 1.186 (Predicted)
Boiling Point (°C) Not reported 446.3 (Predicted)
pKa Not reported 8.60 (Predicted)
Structural Analogues from Literature
Compound ESI-MS [M+H]+ Yield (%)
11e 534.1 86.7
11d 534.1 85.3
11k 568.2 88.0

Biological Activity

The compound 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The compound's piperazine and pyridazine components may contribute to its ability to inhibit cancer cell proliferation. For instance, derivatives of piperazine have shown effectiveness against various cancer cell lines, including breast and lung cancers, with IC50 values ranging from 7.9 µM to 92 µM in different assays .

Antimicrobial Activity

Compounds containing trifluoromethyl groups are often associated with enhanced antimicrobial properties. In vitro studies have demonstrated that related compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

Anti-inflammatory Properties

Cyclopropyl-containing compounds have been noted for their anti-inflammatory effects. Research indicates that they can reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer activity of various piperazine derivatives, it was found that a structurally similar compound exhibited an IC50 value of 60.70 µM against the RKO cancer cell line. This suggests that modifications in the piperazine moiety could enhance biological activity, indicating a promising avenue for further research into this compound .

Study 2: Antimicrobial Action

A comparative study on antimicrobial efficacy revealed that similar trifluoromethyl-substituted compounds had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting that this compound may also possess strong antimicrobial properties .

Research Findings Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerRKO (Human Cancer Cell)60.70 µM
AntimicrobialVarious Bacteria<0.018 mM
Anti-inflammatoryHuman Cell LinesNot specified

Q & A

Q. What are the key synthetic strategies for preparing 3-cyclopropyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine?

The synthesis typically involves coupling a pyridazine core with functionalized piperazine derivatives. For example:

  • Step 1 : React 3-cyclopropylpyridazine with a piperazine precursor (e.g., 1-(3-(trifluoromethyl)benzoyl)piperazine) under Buchwald-Hartwig amination conditions using a palladium catalyst .
  • Step 2 : Optimize reaction conditions (e.g., solvent, temperature, ligand) to improve yield. For related compounds, yields of 60–85% have been reported using microwave-assisted synthesis .
  • Step 3 : Purify via column chromatography or recrystallization. Purity (>95%) is confirmed by HPLC and NMR .

Q. How is the structural conformation of this compound validated?

X-ray crystallography is the gold standard. For analogous pyridazine-piperazine derivatives:

  • SHELX programs (e.g., SHELXL) are used for refinement, with R-factors < 0.05 for high-resolution data .
  • Key structural features include dihedral angles between the pyridazine ring and the benzoyl group (typically 30–50°) and hydrogen-bonding networks stabilizing the crystal lattice .

Q. What preliminary biological activities are reported for pyridazine-piperazine analogs?

  • Anti-viral activity : Pyridazine derivatives with trifluoromethyl groups show IC₅₀ values of 0.5–5 μM against RNA viruses .
  • Enzyme inhibition : Piperazine-linked compounds exhibit SCD-1 inhibition (IC₅₀ ~18–25 nM) in cancer models .

Advanced Research Questions

Q. How can this compound be optimized for in vivo pharmacokinetics?

  • Lipophilicity adjustment : Replace the cyclopropyl group with polar substituents (e.g., hydroxyl) to enhance solubility. LogP values >3.5 correlate with poor bioavailability .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., piperazine methyl groups) to reduce CYP450-mediated degradation .
  • Radiolabeling : For PET imaging, incorporate ¹⁸F via prosthetic groups (e.g., 3-[¹⁸F]fluoropropyl) with radiochemical yields up to 21% .

Q. What contradictions exist in reported bioactivity data for similar compounds?

  • Anti-bacterial vs. Anti-viral activity : Some pyridazine-piperazine derivatives show anti-bacterial activity (MIC ~2 μg/mL) but lack anti-viral effects, suggesting structure-activity relationship (SAR) nuances in the trifluoromethylbenzoyl moiety .
  • SCD-1 inhibition : While IC₅₀ values are low in vitro, in vivo tumor uptake in xenograft models varies by 1.8-fold, indicating potential off-target effects or poor tissue penetration .

Q. How can computational modeling guide SAR studies?

  • Docking simulations : The trifluoromethylbenzoyl group binds to hydrophobic pockets in SCD-1 (PDB: 4YMK), while the piperazine linker adopts a chair conformation for optimal fit .
  • QSAR models : Electron-withdrawing groups (e.g., -CF₃) at the benzoyl position enhance potency (pIC₅₀ = 7.2–8.1) .

Methodological Challenges

Q. What analytical techniques resolve purity issues in final compounds?

  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. Monitor for common impurities like de-cyclopropylated byproducts .
  • Elemental analysis : Acceptable C, H, N ranges are ±0.4% of theoretical values .

Q. How are crystallographic data reconciled with spectroscopic results?

  • NMR vs. X-ray : Discrepancies in piperazine ring puckering (e.g., boat vs. chair) may arise due to solution-state flexibility. Use variable-temperature NMR to assess dynamic behavior .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles (CAS-related compounds lack GHS classification but may irritate eyes/skin) .
  • Ventilation : Use fume hoods due to potential dust formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.